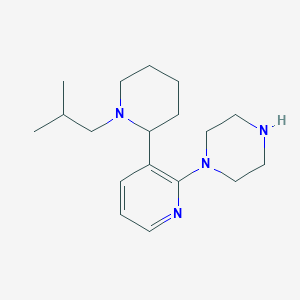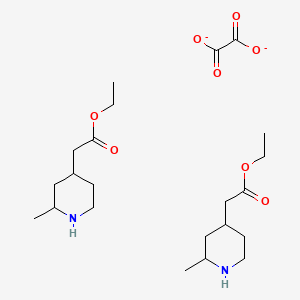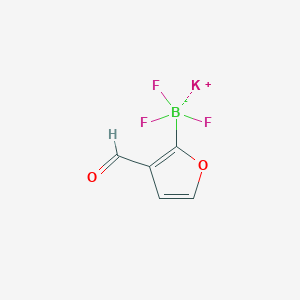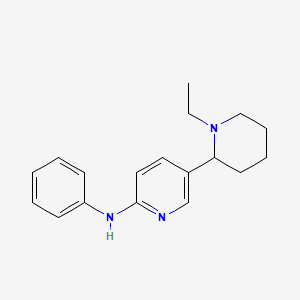
4-((3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛是一种有机化合物,其特征在于一个三氟甲基连接到一个苯环上,该苯环进一步连接到一个恶二唑环和一个苯甲醛部分。
准备方法
合成路线和反应条件
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛的合成通常涉及多个步骤:
恶二唑环的形成: 恶二唑环可以通过在脱水条件下使肼衍生物与羧酸或其衍生物反应来合成。
三氟甲基的连接: 三氟甲基是通过使用三氟甲基化试剂的亲核取代反应引入的。
苯甲醛部分的形成: 苯甲醛基团可以通过甲酰化反应引入,例如维尔斯迈尔-哈克反应,该反应涉及使用DMF和POCl3。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大限度地提高产率和纯度。这包括使用高纯度试剂、控制反应温度和有效的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛可以发生多种化学反应,包括:
氧化: 醛基可以被氧化形成相应的羧酸。
还原: 醛基可以被还原形成相应的醇。
取代: 三氟甲基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4)。
取代: 胺和硫醇等亲核试剂可以在碱性条件下使用。
主要生成产物
氧化: 4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲酸。
还原: 4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醇。
取代: 根据所用亲核试剂的不同,会生成各种取代衍生物。
科学研究应用
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛在科学研究中具有多种应用:
药物化学: 它被用作合成潜在药物的砌块,特别是针对特定酶或受体的药物。
材料科学: 该化合物独特的结构特性使其在开发先进材料(如聚合物和液晶)方面具有用处。
生物学研究: 它被用于研究生物途径和机制,特别是那些涉及氧化应激和炎症的途径和机制。
作用机制
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。三氟甲基增强了该化合物的亲脂性,使其能够轻松穿透细胞膜并与细胞内靶标相互作用。恶二唑环可以参与氢键和其他非共价相互作用,稳定该化合物与其靶标的结合。
相似化合物的比较
类似化合物
4-(三氟甲基)苯甲醛: 结构相似,但缺少恶二唑环。
4-(三氟甲基)苯酚: 包含羟基而不是醛和恶二唑部分。
4-(三氟甲基)苄胺: 包含胺基而不是醛和恶二唑部分。
独特性
4-((3-(4-(三氟甲基)苯基)-1,2,4-恶二唑-5-基)甲氧基)苯甲醛由于同时存在三氟甲基和恶二唑环而具有独特性,这赋予了其独特的化学和生物学特性。这种组合增强了它作为合成化学中通用砌块的潜力及其在各种研究应用中的效用。
属性
分子式 |
C17H11F3N2O3 |
|---|---|
分子量 |
348.28 g/mol |
IUPAC 名称 |
4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)13-5-3-12(4-6-13)16-21-15(25-22-16)10-24-14-7-1-11(9-23)2-8-14/h1-9H,10H2 |
InChI 键 |
DWKWHGFNVJPEAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)OCC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,4-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11816356.png)




![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)

![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B11816399.png)



![2-[3-(4-Methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B11816434.png)

![1-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}acetyl)pyrrolidine-2-carboxylic acid](/img/structure/B11816448.png)
